

A Comprehensive Technical Guide to 2-(4-Fluorophenyl)acetamide

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)acetamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of **2-(4-Fluorophenyl)acetamide**, a compound of interest in medicinal chemistry and drug development. This document includes its molecular formula and weight, experimental protocols for its synthesis and analysis, and logical diagrams to illustrate key relationships.

Core Compound Data

2-(4-Fluorophenyl)acetamide is a derivative of acetamide and is noted for its potential biological activities. The fundamental molecular details are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₈ FNO	[1] [2] [3] [4]
Molecular Weight	153.15 g/mol	[1] [3]
Exact Mass	153.058992041 Da	[1]
IUPAC Name	2-(4-fluorophenyl)acetamide	[1]
CAS Number	332-29-6	[1]

Physicochemical Properties

A summary of the computed physicochemical properties of **2-(4-Fluorophenyl)acetamide** is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Property	Value
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	2
Topological Polar Surface Area	43.1 Å ²
LogP (calculated)	0.9

Experimental Protocols

The following sections detail experimental procedures for the synthesis and analysis of **2-(4-Fluorophenyl)acetamide** and its derivatives.

Synthesis of 2-(4-Fluorophenyl)acetamide Derivatives

A general method for the synthesis of N-substituted **2-(4-fluorophenyl)acetamide** derivatives involves the reaction of an appropriate amine with a derivative of 4-fluorophenylacetic acid. One documented example is the synthesis of 2-azido-N-(4-fluorophenyl)acetamide.[\[5\]](#)

Materials:

- 2-Chloro-N-(4-fluorophenyl)acetamide
- Sodium azide
- Ethanol
- Water

Procedure:

- Dissolve 2-Chloro-N-(4-fluorophenyl)acetamide (0.011 mol) and sodium azide (0.015 mol) in a 70:30 mixture of ethanol and water.[5]
- Reflux the mixture for 24 hours at 353 K.[5]
- Monitor the reaction progress using thin-layer chromatography (TLC).[5]
- Upon completion, the precipitated 2-azido-N-(4-fluorophenyl)acetamide is filtered off.[5]
- Wash the product with cold water.[5]
- For further purification, a portion of the product can be dissolved in hot ethanol, filtered, and the filtrate left undisturbed for 7 days to form colorless, thick plate-like crystals.[5]

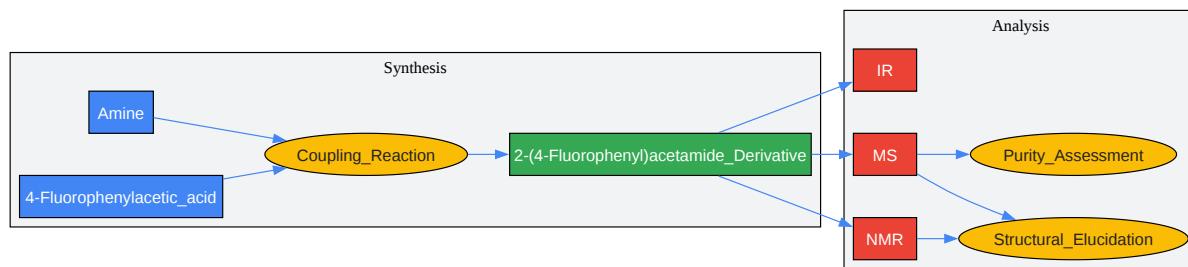
Analytical Methods

Various analytical techniques are employed to characterize **2-(4-Fluorophenyl)acetamide** and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the molecular structure.
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
- Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
- Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): A sensitive method for the quantitative determination of acetamide in a sample.[6]

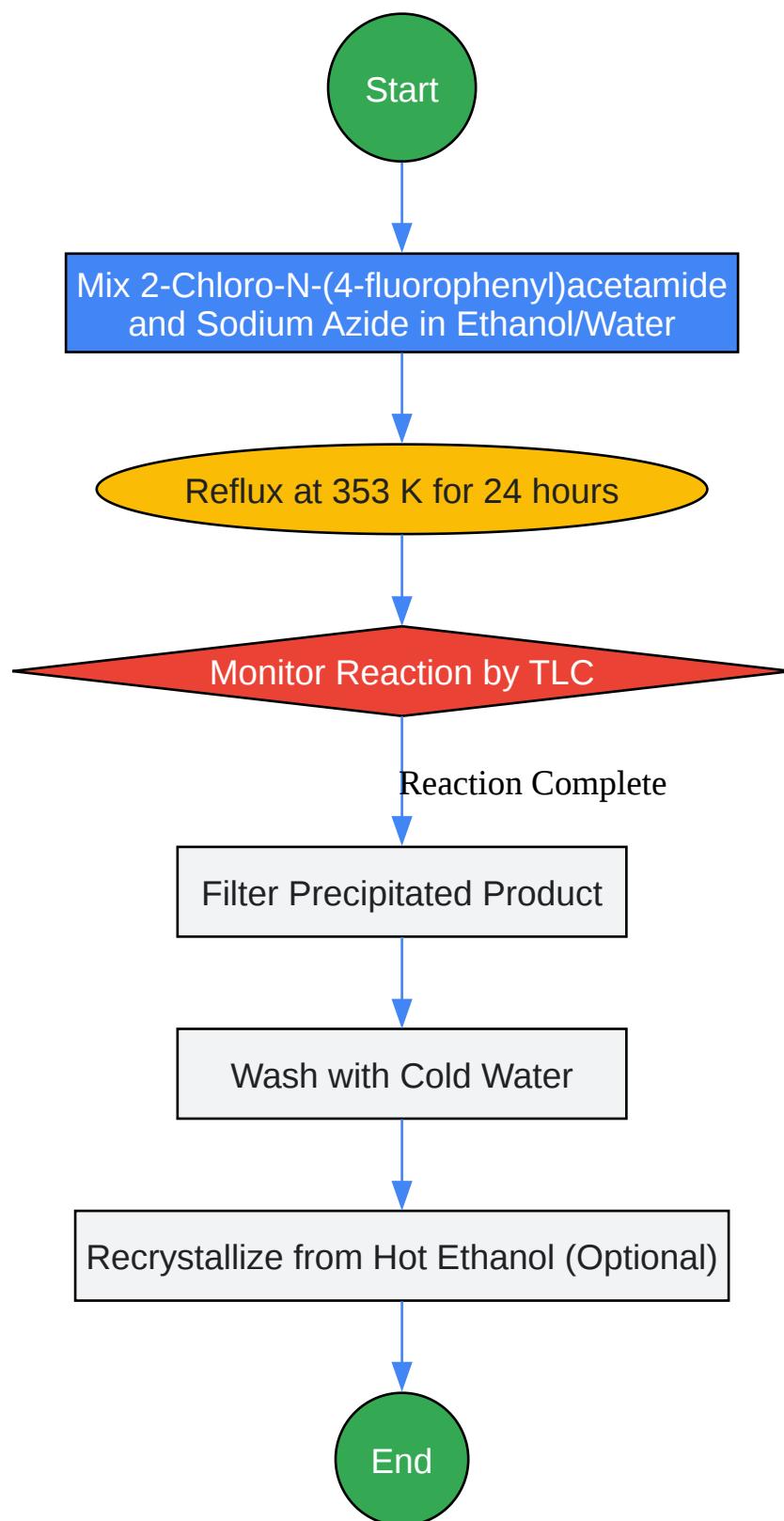
Logical and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key conceptual relationships and workflows relevant to the study of **2-(4-Fluorophenyl)acetamide**.



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Caption: A logical diagram illustrating the general synthesis and analysis workflow for **2-(4-Fluorophenyl)acetamide** derivatives.

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Caption: A simplified experimental workflow for the synthesis of 2-azido-N-(4-fluorophenyl)acetamide.

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